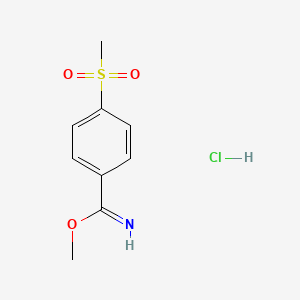
Methyl 4-(methylsulfonyl)benzimidate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-(methylsulfonyl)benzimidate hydrochloride can be synthesized through the reaction of benzimidic acid methyl ester with hydrochloric acid. The reaction typically involves the use of methanol as a solvent and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .
化学反应分析
Types of Reactions
Methyl 4-(methylsulfonyl)benzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzimidates, depending on the specific reaction conditions and reagents used .
科学研究应用
Methyl 4-(methylsulfonyl)benzimidate hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of methyl 4-(methylsulfonyl)benzimidate hydrochloride involves its ability to act as an imidating reagent. It modifies lysine residues in peptides and proteins, forming stable acetimidate analogs. This modification can affect the activity and function of the target molecules, making it useful in studying enzyme mechanisms and protein interactions .
相似化合物的比较
Similar Compounds
Ethyl benzimidate hydrochloride: Similar in structure but with an ethyl group instead of a methyl group.
Methyl acetimidate hydrochloride: Similar in structure but with an acetimidate group instead of a benzimidate group.
Uniqueness
Methyl 4-(methylsulfonyl)benzimidate hydrochloride is unique due to its specific reactivity and ability to modify lysine residues in peptides and proteins. This makes it particularly useful in biochemical studies and drug development .
属性
分子式 |
C9H12ClNO3S |
|---|---|
分子量 |
249.72 g/mol |
IUPAC 名称 |
methyl 4-methylsulfonylbenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C9H11NO3S.ClH/c1-13-9(10)7-3-5-8(6-4-7)14(2,11)12;/h3-6,10H,1-2H3;1H |
InChI 键 |
FMNBCWHKGVFHOY-UHFFFAOYSA-N |
规范 SMILES |
COC(=N)C1=CC=C(C=C1)S(=O)(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B13982881.png)
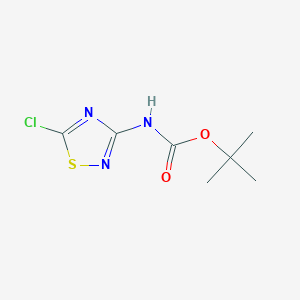
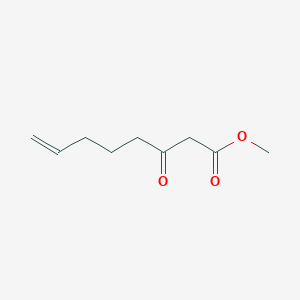

![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)
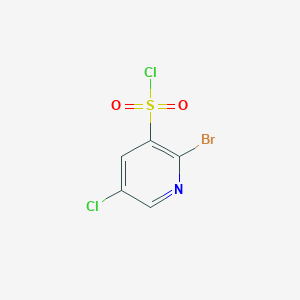
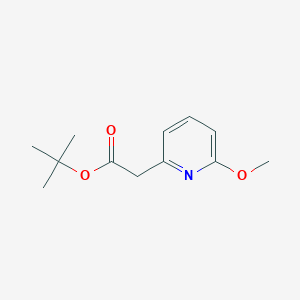
![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)
![1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)

![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)
